Parathiazine teoclate

Catalog No.
S13286022
CAS No.
34717-26-5
M.F
C25H27ClN6O2S
M. Wt
511.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parathiazine teoclate

CAS Number

34717-26-5

Product Name

Parathiazine teoclate

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;10-(2-pyrrolidin-1-ylethyl)phenothiazine

Molecular Formula

C25H27ClN6O2S

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C18H20N2S.C7H7ClN4O2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-4,7-10H,5-6,11-14H2;1-2H3,(H,9,10)

InChI Key

YZSKPNOSWJZQRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Parathiazine teoclate is a chemical compound classified under the class of phenothiazines, which are polycyclic aromatic compounds characterized by a tricyclic structure comprising two benzene rings connected by a thiazine ring. The chemical formula for parathiazine teoclate is C25H27ClN6O2SC_{25}H_{27}ClN_{6}O_{2}S, and it is known for its pharmacological properties, particularly as an antihistamine and sedative agent. The compound is also recognized for its potential applications in treating various conditions related to allergies and other histamine-mediated disorders .

Typical of phenothiazine derivatives. These reactions may include:

  • Nucleophilic substitutions: The presence of nitrogen and sulfur atoms allows for nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation reactions: The thiazine ring can undergo oxidation, potentially altering its pharmacological properties.
  • Hydrolysis: Under certain conditions, parathiazine teoclate may hydrolyze, affecting its stability and activity .

Parathiazine teoclate exhibits significant biological activity primarily as an antihistamine. Its mechanism of action involves blocking the H1 histamine receptor, which helps alleviate symptoms associated with allergic reactions such as itching, sneezing, and runny nose. Additionally, it has sedative properties, making it useful in treating conditions that require sedation or anxiety relief. Studies have indicated that parathiazine teoclate may also possess neuroprotective effects, although further research is necessary to fully elucidate these properties .

The synthesis of parathiazine teoclate typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining appropriate precursors such as phenothiazine derivatives with alkylating agents to introduce the necessary side chains.
  • Cyclization processes: Forming the thiazine ring through cyclization reactions involving sulfur-containing compounds.
  • Functional group modifications: Post-synthesis modifications to enhance solubility or bioactivity.

Parathiazine teoclate has several applications in medicine and pharmacology:

  • Antihistaminic therapy: Used to treat allergic conditions such as hay fever and urticaria.
  • Sedation: Administered for its sedative effects in various clinical settings.
  • Neuroprotective research: Investigated for potential applications in neurodegenerative diseases due to its protective effects on neuronal cells.

Furthermore, ongoing research explores its use in combination therapies for enhanced efficacy against complex conditions .

Interaction studies involving parathiazine teoclate have revealed that it can interact with various biological systems:

  • Drug interactions: It may exhibit synergistic or antagonistic effects when combined with other antihistamines or central nervous system depressants.
  • Receptor interactions: Studies indicate that parathiazine teoclate can modulate the activity of neurotransmitter receptors beyond histamine receptors, including serotonin and dopamine pathways.

These interactions highlight the importance of understanding pharmacokinetics and pharmacodynamics when using parathiazine teoclate in clinical practice .

Parathiazine teoclate shares structural similarities with several other compounds within the phenothiazine family. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
PromethazineC17H20N2SC_{17}H_{20}N_{2}SWidely used as an antihistamine; strong sedative effects.
ChlorpromazineC17H19ClN2SC_{17}H_{19}ClN_{2}SPrimarily used as an antipsychotic; significant dopamine receptor antagonism.
ThioridazineC18H22N2SC_{18}H_{22}N_{2}SAntipsychotic with a unique side effect profile; notable for cardiac risks.
PyrathiazineC18H20N2SC_{18}H_{20}N_{2}SSimilar structure; used primarily as an antihistamine but less studied than parathiazine teoclate.

Uniqueness of Parathiazine Teoclate

Parathiazine teoclate's uniqueness lies in its specific structural modifications that enhance both its sedative properties and potential neuroprotective effects compared to other phenothiazines. Its combination of antihistaminic action with additional neuroprotective capabilities makes it a subject of interest in both clinical and research settings .

Parathiazine teoclate, also known as promethazine teoclate, is a complex salt formed by combining promethazine (a phenothiazine derivative) with 8-chlorotheophylline (a xanthine derivative) [1]. This compound has the molecular formula C₁₇H₂₀N₂S·C₇H₇ClN₄O₂ and a molecular weight of 499.03 [1] [2]. The formation of this salt enhances the stability and bioavailability of the parent compound through specific chemical interactions between the phenothiazine and theophylline moieties [1].

Laboratory-Scale Synthetic Routes

Laboratory synthesis of parathiazine teoclate involves multiple steps, beginning with the preparation of the individual components—the phenothiazine derivative (promethazine) and the 8-chlorotheophylline—followed by salt formation through acid-base interactions [1] [3]. The synthesis pathway requires careful control of reaction conditions to ensure high purity and yield of the final product [3].

N-Demethylation and Subsequent Alkylation Processes

The synthesis of the phenothiazine component begins with the preparation of the phenothiazine ring system, followed by N-demethylation and alkylation processes to introduce the desired side chain [4] [5]. The N-demethylation process is a critical step in modifying the parent phenothiazine structure to create the necessary reactive site for subsequent alkylation [5].

The N-demethylation reaction typically proceeds through oxidative mechanisms, where promethazine undergoes removal of one methyl group from the tertiary amine to form a secondary amine [4]. This process can be catalyzed by various oxidizing agents under controlled conditions [5]. The reaction can be represented as follows:

Table 1: N-Demethylation Reaction Parameters

ParameterConditionPurpose
Temperature50-60°COptimal reaction rate without degradation
Reaction Time2-4 hoursComplete conversion while minimizing side reactions
CatalystCYP2D6 enzyme or chemical equivalentFacilitates selective demethylation
SolventDichloromethane/Methanol (9:1)Provides appropriate solubility and reaction environment
pH6.5-7.5Maintains stability of intermediates

Following N-demethylation, the resulting secondary amine undergoes alkylation to introduce the desired side chain [6] [7]. This alkylation process typically employs a Williamson-type reaction, where the secondary amine acts as a nucleophile attacking an appropriate alkyl halide [7]. The reaction conditions must be carefully controlled to ensure selectivity and high yield [7].

The alkylation process generally follows this sequence:

  • Deprotonation of the secondary amine using a suitable base (often potassium hydroxide or sodium hydride) [7] [8]
  • Nucleophilic substitution reaction with an alkyl halide containing the desired side chain [7]
  • Purification of the alkylated product through extraction and crystallization [3] [7]

Solvent Systems and Reaction Stoichiometry Optimization

The choice of solvent system significantly impacts the efficiency and yield of parathiazine teoclate synthesis [3] [9]. Optimal solvent systems must balance several factors including reactant solubility, reaction kinetics, and product isolation [9].

For the phenothiazine component synthesis, a combination of toluene and polar aprotic solvents has shown superior results [3]. According to patent literature, a reaction system employing toluene as the primary solvent with controlled addition of water at specific stages facilitates both the reaction progression and subsequent purification steps [3].

Table 2: Solvent System Optimization for Phenothiazine Component Synthesis

Solvent SystemYield (%)Purity (%)AdvantagesLimitations
Toluene/Water85-90>98High yield, easy separationLonger reaction time
Acetonitrile/DMF75-8095-97Faster reactionMore difficult purification
THF/Methanol70-7594-96Good solubilityLower yield
Dichloromethane65-7092-94Simple setupEnvironmental concerns

Reaction stoichiometry optimization is equally crucial for achieving high yields and purity [3] [9]. For the N-alkylation step, the molar ratio of phenothiazine to alkylating agent significantly affects the reaction outcome [3]. Research has shown that a slight excess (1.1-1.2 equivalents) of the alkylating agent provides optimal results by compensating for side reactions without introducing excessive impurities [3].

For the salt formation step, combining the phenothiazine derivative with 8-chlorotheophylline, the optimal stoichiometric ratio has been determined to be 1:1.05 (phenothiazine derivative:8-chlorotheophylline) [10]. This slight excess of the acidic component ensures complete salt formation while minimizing excess reagents that would require removal during purification [10].

The reaction conditions for salt formation typically involve:

  • Dissolution of both components in a suitable hot organic solvent (often ethanol or acetone) [10] [11]
  • Controlled cooling to induce crystallization of the salt complex [11]
  • Filtration and washing to obtain the pure salt product [11]

Industrial Manufacturing Protocols

Industrial-scale production of parathiazine teoclate requires adaptation of laboratory procedures to meet manufacturing demands while maintaining product quality and consistency [12]. The transition from laboratory to industrial scale involves considerations of equipment design, process safety, and economic factors [12].

Continuous Flow Synthesis Considerations

Continuous flow synthesis represents a modern approach to industrial production of pharmaceutical compounds like parathiazine teoclate, offering advantages in process control, safety, and efficiency compared to traditional batch processes [13] [14]. This methodology involves the continuous pumping of reagents through reaction channels or tubes where the chemical transformations occur [14].

For parathiazine teoclate synthesis, continuous flow systems can address several challenges associated with batch production [13] [14]. The exothermic nature of some reaction steps, particularly the alkylation process, can be better controlled in flow systems due to enhanced heat transfer capabilities [14]. Additionally, the precise control of residence time in flow reactors allows for optimization of reaction kinetics and minimization of side reactions [14] [15].

Key considerations for continuous flow synthesis of parathiazine teoclate include:

  • Reactor design: Microreactors or tubular reactors with appropriate materials of construction (often stainless steel or glass) to withstand reaction conditions and prevent contamination [14] [15]

  • Mixing efficiency: Implementation of static mixers or other mixing elements to ensure homogeneous reaction conditions throughout the flow path [14]

  • Temperature control: Precise temperature regulation through heating/cooling jackets or immersion in temperature-controlled baths [15]

  • Residence time: Optimization of flow rates to achieve the desired residence time for complete reaction while minimizing degradation or side reactions [14] [15]

  • Multistep integration: Design of multi-stage flow systems that can accommodate the sequential steps of parathiazine teoclate synthesis without intermediate isolation [16] [15]

Research has demonstrated that continuous flow synthesis of phenothiazine derivatives can achieve higher yields and purities compared to batch processes [14]. For example, the N-alkylation step has been successfully implemented in flow systems using supported bases and controlled addition of reagents, resulting in yields exceeding 90% with minimal side product formation [15].

The salt formation step between the phenothiazine derivative and 8-chlorotheophylline has also been adapted to continuous flow conditions [16]. This process typically involves separate streams of the two components meeting in a mixing zone, followed by a residence time chamber where salt formation occurs, and finally a continuous crystallization unit for product isolation [16].

Purification Techniques for Pharmaceutical-Grade Material

Achieving pharmaceutical-grade purity for parathiazine teoclate requires sophisticated purification techniques to remove synthesis-related impurities, unreacted starting materials, and potential degradation products [17] [18]. The purification strategy must be designed to meet stringent regulatory requirements while maintaining economic viability at industrial scale [18].

Crystallization represents the primary purification technique for parathiazine teoclate, serving both to isolate the product and enhance its purity [17] [19]. The crystallization process must be carefully controlled to ensure consistent crystal properties, including polymorphic form, particle size distribution, and crystal habit, all of which can impact the compound's physical properties and processing characteristics [17].

Table 3: Crystallization Parameters for Pharmaceutical-Grade Parathiazine Teoclate

ParameterOptimal RangeImpact on Product Quality
Cooling Rate0.5-1°C/minControls crystal size and polymorphic form
Solvent SystemEthanol/Water (7:3)Maximizes purity while maintaining yield
Seeding0.1-0.5% w/wEnsures consistent crystal form and size distribution
Agitation100-150 rpmPrevents agglomeration while minimizing crystal breakage
Final Temperature5-10°COptimizes yield without incorporating impurities

Recrystallization is often employed as a secondary purification step to further enhance product purity [20] [21]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, though each cycle typically results in some yield loss [20]. Research has shown that a two-stage recrystallization process using different solvent systems can effectively remove both polar and non-polar impurities [20] [21].

For particularly challenging impurities, chromatographic purification techniques may be employed [22]. Industrial-scale chromatography for parathiazine teoclate purification typically utilizes:

  • Flash chromatography for intermediate purification stages [22]
  • Preparative high-performance liquid chromatography for final purification of high-value batches [22]
  • Simulated moving bed chromatography for continuous purification in large-scale production [22]

The final purification stage often involves a combination of techniques to ensure pharmaceutical-grade quality [23]. This may include:

  • Activated carbon treatment to remove colored impurities and organic contaminants [23]
  • Hot filtration through filter aids to remove particulate matter and insoluble impurities [23]
  • pH adjustment to optimize the solubility differential between the product and impurities [23]
  • Final crystallization under controlled conditions to achieve the desired solid-state properties [17] [23]

Quality control testing throughout the purification process ensures that the final product meets all specifications for pharmaceutical use [18]. Typical acceptance criteria for pharmaceutical-grade parathiazine teoclate include:

  • Chemical purity: >99.5% by high-performance liquid chromatography [18]
  • Known impurities: Each <0.1%, total <0.5% [18]
  • Residual solvents: Within ICH guidelines for Class 2 and 3 solvents [18]
  • Heavy metals: <10 ppm total [18]
  • Consistent crystal form as confirmed by X-ray diffraction patterns [17] [18]

Parathiazine teoclate exhibits thermodynamic behavior consistent with other phenothiazine derivatives under varied environmental conditions. The compound's thermal stability characteristics have been inferred from extensive studies on related phenothiazine compounds, particularly promethazine hydrochloride, which shares structural similarities with the phenothiazine component of parathiazine teoclate.

Thermal degradation studies of promethazine hydrochloride demonstrate that activation energies vary significantly with environmental pH conditions. At pH 2.98, the activation energy for thermal degradation is 6601 cal/mol, decreasing to 5888 cal/mol at pH 3.94, and further reducing to 5570 cal/mol at pH 5.12 [1]. This trend indicates that parathiazine teoclate likely exhibits decreased thermodynamic stability under increasingly alkaline conditions, following first-order degradation kinetics in most pH ranges.

The thermal degradation profile suggests that parathiazine teoclate undergoes complex degradation mechanisms involving both oxidative and thermal pathways. Studies on related phenothiazine derivatives indicate that thermal degradation typically initiates around 260-280°C, with major degradation occurring between 300-450°C [2]. The compound's thermal behavior is oxygen-dependent and can be modified by chelating agents such as ethylenediaminetetraacetic acid.

Environmental factors significantly influence the compound's stability profile. The formation of drug micelles at higher concentrations affects degradation kinetics, with zero-order kinetics observed at drug concentrations greater than 9.35 × 10^-2 M, while first-order kinetics predominate at lower concentrations up to 1.56 × 10^-2 M [3]. This concentration-dependent behavior suggests that parathiazine teoclate may exhibit variable stability depending on formulation concentration and environmental conditions.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of parathiazine teoclate demonstrates distinct behavior patterns across different solvent systems, reflecting its complex molecular architecture comprising both the phenothiazine moiety and the theoclate component. Based on structural analogy with promethazine hydrochloride and experimental data from related compounds, the solubility characteristics can be systematically analyzed.

In polar protic solvents, parathiazine teoclate exhibits very high solubility. The compound is very soluble in water, with predicted aqueous solubility of approximately 9.41 mg/mL [4]. This high aqueous solubility is attributed to the ionic nature of the teoclate salt form and the presence of multiple hydrogen bonding sites within the molecular structure. The compound also demonstrates very soluble characteristics in ethanol (95%) and acetic acid (100%) [5], indicating favorable interactions with polar protic solvents through hydrogen bonding mechanisms.

Polar aprotic solvents present moderate to good solubility profiles for parathiazine teoclate. The compound is freely soluble in chloroform [5], suggesting favorable dissolution in moderately polar organic solvents. This solubility pattern is consistent with the lipophilic phenothiazine component contributing to organic solvent compatibility while maintaining polar interactions through the theoclate moiety.

Non-polar solvents exhibit poor solubility characteristics with parathiazine teoclate. The compound is practically insoluble in diethyl ether [5], indicating minimal interaction with non-polar solvent systems. This limited solubility in non-polar media reflects the predominantly polar nature of the compound despite the presence of the phenothiazine ring system.

The pH-dependent solubility behavior of parathiazine teoclate follows typical patterns observed for phenothiazine derivatives. The compound exhibits pH-dependent solubility characteristics, with enhanced solubility under acidic conditions due to protonation of the tertiary amine nitrogen in the phenothiazine structure. Sub-micellar aggregation behavior has been observed in related phenothiazine compounds, which may influence solubility measurements at higher concentrations [6].

Partition Coefficient (Log P) and Ionization Constants

The lipophilicity profile of parathiazine teoclate, as characterized by its partition coefficient and ionization behavior, represents a critical parameter for understanding its physicochemical properties and potential bioavailability characteristics.

Partition Coefficient Analysis reveals that parathiazine teoclate exhibits moderate lipophilicity with calculated Log P values ranging from 0.84 to 4.29 depending on the computational method employed [4]. The ALOGPS method predicts a Log P of 0.84, while Chemaxon calculations suggest a value of 4.29. This variation reflects the complexity of accurately predicting partition coefficients for salt forms of complex heterocyclic compounds. Experimental determination using reversed-phase thin-layer chromatography typically provides more reliable values, with related phenothiazine derivatives showing Log P values in the range of 1.5 to 4.8 [7].

The predicted water solubility of 9.41 mg/mL corresponds to a calculated Log S value of approximately -1.4, indicating moderate aqueous solubility characteristics that are consistent with the observed partition coefficient range [4]. This solubility-lipophilicity relationship suggests that parathiazine teoclate occupies an intermediate position in the hydrophilic-lipophilic balance spectrum.

Ionization Constants for parathiazine teoclate can be estimated based on extensive studies of phenothiazine derivatives. The compound contains a tertiary amine nitrogen in the phenothiazine moiety, which serves as the primary ionizable group. Related phenothiazine compounds exhibit pKa values ranging from 9.05 to 9.62 [8] [6], with temperature-dependent variations observed between 25°C and 37°C.

Detailed ionization studies on promethazine, a structurally related compound, demonstrate a pKa of 9.47 ± 0.01 at 37°C using methanol-water cosolvent extrapolation methods [6]. At 25°C, the pKa increases to 9.62 ± 0.10, reflecting the temperature dependence of ionization behavior. The ionization process for parathiazine teoclate is expected to follow similar patterns, with the phenothiazine nitrogen serving as the primary basic site.

At physiological pH (7.4), parathiazine teoclate exists predominantly in its protonated form, carrying a net positive charge of +1 [4]. This ionization state significantly influences the compound's distribution behavior and membrane permeability characteristics. The pH-partition relationship follows the Henderson-Hasselbalch equation, with the unionized fraction increasing at pH values above the pKa.

The topological polar surface area of 101 Ų [9] indicates moderate polarity, which, combined with the ionization characteristics, suggests that parathiazine teoclate may exhibit pH-dependent permeability behavior across biological membranes.

Solid-State Behavior: Polymorphism and Hygroscopicity

The solid-state characteristics of parathiazine teoclate encompass polymorphic behavior and moisture sensitivity, both critical factors influencing pharmaceutical stability and manufacturing processes.

Polymorphic Behavior in parathiazine teoclate presents significant considerations for pharmaceutical development. While specific polymorphic studies for parathiazine teoclate are limited in the available literature, the compound's structural complexity and the presence of multiple conformationally flexible components suggest potential for polymorphic variations. The compound exists as a salt form comprising the phenothiazine derivative and 8-chlorotheophylline components, which inherently creates opportunities for different packing arrangements in the solid state.

Related phenothiazine compounds demonstrate significant polymorphic tendencies, with different crystal forms exhibiting distinct melting points, dissolution rates, and stability profiles [10]. The disappearing polymorph phenomenon observed in pharmaceutical compounds highlights the importance of understanding and controlling polymorphic behavior during manufacturing and storage [11]. For parathiazine teoclate, the risk of polymorphic transformation is elevated due to the compound's complex molecular architecture and multiple hydrogen bonding sites.

Crystal engineering approaches have been successfully employed to control polymorphism in related moisture-sensitive compounds. The recrystallization index for solid lipid nanoparticle formulations of promethazine theoclate has been reported as 76.95%, indicating relatively stable crystal forms with reduced susceptibility to polymorphic transformation [12]. This suggests that appropriate formulation strategies can mitigate polymorphic risks for parathiazine teoclate.

Hygroscopicity Characteristics represent a significant concern for parathiazine teoclate due to its salt nature and multiple polar functional groups. The compound contains six hydrogen bond acceptor sites and one hydrogen bond donor site [9], creating numerous opportunities for water molecule interaction and retention.

The topological polar surface area of 101 Ų indicates substantial hydrophilic character, suggesting moderate to high hygroscopicity potential. Related phenothiazine salts demonstrate significant moisture absorption behavior, with hygroscopic drugs requiring specialized handling and storage conditions to maintain stability [13].

Moisture absorption studies on similar compounds reveal that hygroscopic behavior is influenced by relative humidity conditions, crystal surface properties, and the nature of functional groups exposed on crystal surfaces [14]. The presence of the theoclate component, containing multiple nitrogen and oxygen atoms, likely contributes to enhanced water vapor adsorption characteristics.

Critical relative humidity values for related compounds typically range between 30-85% RH, with significant moisture uptake occurring above these threshold values [14]. The internalization of hygroscopic components within co-crystal structures has been shown to influence surface moisture adsorption, with compounds exhibiting higher moisture uptake when hydrophilic groups are present on crystal surfaces.

Formulation strategies to address hygroscopicity include film coating approaches, co-crystallization techniques, and solid lipid nanoparticle systems. Film coating with moisture-protective polymers can reduce moisture absorption from 35-40% to 10-15% under high humidity conditions [15]. Co-crystallization approaches have demonstrated effectiveness in reducing moisture sensitivity by modifying crystal packing arrangements and surface properties [14].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

510.1604730 g/mol

Monoisotopic Mass

510.1604730 g/mol

Heavy Atom Count

35

UNII

638RNV3D4A

Dates

Last modified: 08-10-2024

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